molecular formula C17H19NO4 B1251099 Montanine

Montanine

Cat. No. B1251099
M. Wt: 301.34 g/mol
InChI Key: MKYLOMHWHWEFCT-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montanine is a natural product found in Scadoxus multiflorus, Aegle marmelos, and other organisms with data available.

Scientific Research Applications

Anti-Arthritic Potential

Montanine, an alkaloid isolated from Rhodophiala bifida, has demonstrated promising anti-arthritic properties. Research has shown its effectiveness in reducing nociception and leukocyte migration in antigen-induced arthritis (AIA) models in mice. Furthermore, in collagen-induced arthritis (CIA) models, montanine treatment significantly mitigated arthritis severity and joint damage, assessed through clinical and histological evaluations. The compound's in vitro effects include inhibiting lymphocyte proliferation and decreasing the invasiveness of fibroblast-like synoviocytes (FLS), suggesting montanine's potential as a novel pharmacological approach for autoimmune diseases like arthritis (Farinon et al., 2017).

Neuroprotective Effects

Montanine has also been investigated for its neuroprotective effects. In a study involving the alkaloid isolated from Hippeastrum vittatum, montanine exhibited anxiolytic, antidepressant, and anticonvulsant-like effects. It protected against convulsions induced by pentylenetetrazole, decreased sodium pentobarbital-induced sleep, and improved performance in anxiety and depression-related behavioral tests in mice, highlighting its potential therapeutic applications in neurological disorders and diseases (Silva et al., 2006).

Anticancer Activity

Montanine and its derivatives have shown cytotoxic activities against various cancer cell lines. Notably, montanine isolated from Hippeastrum vittatum demonstrated significant anticancer properties, suggesting its potential as a therapeutic agent for cancer treatment. The compound's ability to inhibit the proliferation of cancer cells, including those resistant to apoptosis, indicates its promise in developing treatments for cancers with poor prognoses (Silva et al., 2008).

properties

Product Name

Montanine

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1S,13S,15S,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol

InChI

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15-/m0/s1

InChI Key

MKYLOMHWHWEFCT-AJNGGQMLSA-N

Isomeric SMILES

CO[C@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5

Canonical SMILES

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5

synonyms

montanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.